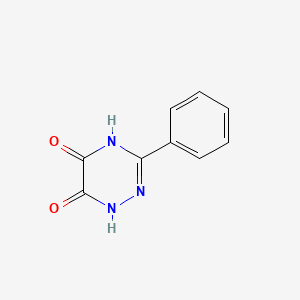

3-Phenyl-5,6-dihydroxy-1,2,4-triazine

Descripción general

Descripción

3-Phenyl-5,6-dihydroxy-1,2,4-triazine is a chemical compound belonging to the triazine class of nitrogen-containing heterocycles. This compound features a phenyl group attached to a triazine ring with hydroxyl groups at the 5 and 6 positions. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6-dihydroxy-1,2,4-triazine typically involves the reaction of phenylhydrazine with formic acid under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent hydroxylation to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenyl-5,6-dihydroxy-1,2,4-triazine can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Phenyl-5,6-dihydroxy-1,2,4-triazine exhibits significant biological activity, making it a candidate for pharmaceutical development.

- Antitumor Activity : Research indicates that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been studied for their potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Antioxidant Properties : The dihydroxy groups in the compound contribute to its antioxidant capabilities. This property is essential for developing drugs that combat oxidative stress-related diseases .

Material Science Applications

The compound's chemical structure allows it to be utilized in material science, particularly in the development of UV absorbers and stabilizers.

- UV Absorbers : this compound can be employed as an effective UV absorber in plastics and coatings. Its ability to absorb harmful UV radiation helps protect materials from degradation. This application is particularly relevant in the production of agricultural films and engineering plastics .

- Polymer Additives : The compound can serve as an intermediate in synthesizing other functional materials that enhance the performance of polymers by improving their thermal stability and resistance to environmental factors .

Environmental Chemistry Applications

In the realm of environmental chemistry, this compound holds promise due to its potential role in pollution mitigation.

- Water Treatment : The compound's ability to interact with various pollutants suggests that it could be used in water treatment processes to remove contaminants effectively. Its chemical properties may allow it to bind with heavy metals or organic pollutants .

Case Study 1: Antitumor Activity Evaluation

A study investigated the cytotoxic effects of this compound on human colon cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests that further exploration into its mechanisms could lead to new cancer therapies.

Case Study 2: UV Absorption Efficiency

Research conducted on the application of this triazine derivative as a UV stabilizer in polyvinyl chloride (PVC) showed that incorporating 0.5% by weight of the compound significantly increased the material's resistance to UV-induced degradation compared to untreated samples.

Mecanismo De Acción

The mechanism by which 3-Phenyl-5,6-dihydroxy-1,2,4-triazine exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the triazine ring play a crucial role in forming hydrogen bonds with biological molecules, leading to its biological activity. The phenyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparación Con Compuestos Similares

5,6-Diphenyl-3-hydroxy-1,2,4-triazine

1,3,5-Triazine-2,4-diamine

2,4,6-Tri-substituted-1,3,5-triazines

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

3-Phenyl-5,6-dihydroxy-1,2,4-triazine is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and enzyme inhibitory activities. The information is derived from various studies and reviews that highlight the structure-activity relationships (SAR) and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound (CAS 36993-99-4) consists of a triazine ring substituted with phenolic groups. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspases. For instance:

- Mechanism of Action : The compound activates caspases 3, 8, and 9, leading to programmed cell death in various cancer cell lines such as MCF-7 and MDA-MB-231 .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 0.126 | Apoptosis via caspase activation |

| MDA-MB-231 | 0.87 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

These results indicate that the compound can inhibit the growth of common pathogenic bacteria.

Enzyme Inhibition

The enzyme inhibitory activity of this compound has been explored in relation to its anticancer effects. It has been found to inhibit enzymes involved in tumorigenesis:

- Target Enzymes : The compound inhibits key enzymes that are crucial in cancer progression and proliferation .

Structure–Activity Relationship (SAR)

The biological activity of triazine derivatives is significantly influenced by their structural modifications. Research indicates that variations in substituents on the triazine ring can enhance or reduce biological efficacy:

- Hydroxyl Groups : The presence of hydroxyl groups at positions 5 and 6 is critical for enhancing anticancer activity.

- Phenyl Substitution : The introduction of a phenyl group at position 3 increases lipophilicity and facilitates better interaction with cellular targets.

Case Studies

Several case studies have documented the promising therapeutic applications of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in significant cytotoxicity against breast cancer cells while sparing normal cells .

- Antibacterial Efficacy : Another investigation highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

3-phenyl-1,4-dihydro-1,2,4-triazine-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-8-9(14)12-11-7(10-8)6-4-2-1-3-5-6/h1-5H,(H,12,14)(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLKOKIOHYQUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572849 | |

| Record name | 3-Phenyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36993-99-4 | |

| Record name | 3-Phenyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.